Absence of Published Bioactivity Data Prevents Quantitative Target-Based Selection
No peer-reviewed primary research or patent literature containing quantitative biological activity data (e.g., IC50, Ki, EC50) was identified for 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide. While closely related N-(heteroaryl)thiophene sulfonamides have been evaluated as angiotensin AT2 receptor ligands, exhibiting Ki values from 4.9 nM to 42 nM [1], this specific compound was not among the evaluated structures. The only available quantitative data for the target compound are computed physicochemical properties from PubChem, such as XLogP3 (0.1) and Topological Polar Surface Area (126 Ų) [2]. These properties are insufficient to establish functional differentiation from structurally similar analogs.
| Evidence Dimension | Published bioactivity data (Ki/IC50 for any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related class: N-(heteroaryl)thiophene sulfonamides with AT2R Ki values of 4.9–42 nM |
| Quantified Difference | Not calculable; data gap |
| Conditions | N/A |
Why This Matters
Without target-specific activity data, selection of this compound over an alternative cannot be justified on the basis of potency or selectivity for any known biological target.
- [1] Wannberg J, Gising J, Henriksson M, et al. N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands. Eur J Med Chem. 2024;265:116122. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 122163130, 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide. View Source
